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Compound of Interest

Compound Name: PAC-113

Cat. No.: B1574744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial and anticancer mechanisms of

the peptide PAC-113 and its derivatives, P-113Du and P-113Tri. The information is supported

by experimental data to aid in research and development efforts.

Introduction to PAC-113 and Its Derivatives
PAC-113 is a 12-amino-acid antimicrobial peptide derived from histatin 5, a protein found in

human saliva[1]. It has demonstrated notable activity against various pathogens, particularly

the fungus Candida albicans. However, its efficacy is limited by its sensitivity to high salt

concentrations and low pH[2]. To address these limitations, derivatives such as P-113Du

(dimer) and P-113Tri (trimer) have been developed, showing enhanced stability and

antimicrobial potency[2]. Beyond their antimicrobial properties, these peptides have also been

investigated for their potential as anticancer agents.

Antimicrobial Mechanism and Performance
The primary antimicrobial action of PAC-113 and its derivatives is the disruption of microbial

cell membranes. This is followed by internalization and interaction with intracellular

components, leading to cell death.

Mechanism of Action
The proposed antimicrobial mechanism involves a multi-step process:
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Electrostatic Attraction: The cationic nature of the peptides facilitates their initial binding to

the negatively charged components of the microbial cell surface.

Membrane Permeabilization: The peptides then insert into and disrupt the integrity of the cell

membrane, leading to the leakage of intracellular contents.

Intracellular Targeting: Following membrane translocation, which can be aided by cell wall

proteins like Ssa2 in C. albicans, the peptides can interfere with mitochondrial function,

leading to the production of reactive oxygen species (ROS) and ultimately, cell death[1].
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Caption: Antimicrobial mechanism of PAC-113.

Comparative Antimicrobial Activity
Experimental data demonstrates the superior performance of P-113Du and P-113Tri compared

to the parent PAC-113 peptide, particularly in their activity against Candida species and their

resistance to environmental factors.
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Peptide Organism MIC (µg/mL)

Salt
Sensitivity
(at 93.75
mM NaOAc)

pH
Sensitivity
(at pH 4.5)

Reference

PAC-113 C. albicans 3.13 - 6.9
Reduced

Activity
Inactive [2][3]

P-113Du C. albicans 1.14
Potent

Activity
Active [2]

P-113Tri C. albicans 1.125
Potent

Activity
Active [2]

MIC: Minimum Inhibitory Concentration

P-113Du and P-113Tri also exhibit enhanced activity against C. albicans biofilms. The

concentrations required to reduce metabolic activity by 50% (RMA50) were >300 µg/mL for

PAC-113, 51.54 µg/mL for P-113Du, and 43.245 µg/mL for P-113Tri, highlighting the enhanced

efficacy of the multimeric derivatives[4].

Anticancer Mechanism and Performance
Antimicrobial peptides are increasingly recognized for their selective anticancer properties.

PAC-113 and its derivatives are no exception, demonstrating cytotoxicity against various

cancer cell lines.

Proposed Mechanism of Action
The anticancer mechanism of PAC-113 and its derivatives is thought to involve:

Selective Membrane Disruption: Cancer cell membranes are often more negatively charged

than those of healthy cells, promoting electrostatic attraction with the cationic peptides and

leading to membrane permeabilization.

Induction of Apoptosis: The peptides can trigger programmed cell death (apoptosis) through

the intrinsic mitochondrial pathway. This is proposed to involve the downregulation of the

anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This leads
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to the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3

and -9), and ultimately, cleavage of PARP-1, a hallmark of apoptosis.
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Caption: Proposed anticancer mechanism of PAC-113.

Comparative Anticancer and Cytotoxic Activity
Studies have evaluated the cytotoxic effects of PAC-113 and its more hydrophobic derivatives

on various cancer cell lines. Increased hydrophobicity appears to correlate with enhanced

anticancer activity.
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Peptide
Cell Line (Cancer
Type)

IC50 (µM) Reference

PAC-113 SAS (Oral) >100 [5]

OECM-1 (Oral) >100 [5]

FaDu (Pharynx) >100 [5]

Phe-P-113 SAS (Oral) 16.3 ± 1.5 [5]

OECM-1 (Oral) 21.7 ± 1.2 [5]

FaDu (Pharynx) 28.4 ± 1.9 [5]

Nal-P-113 SAS (Oral) 12.8 ± 1.1 [5]

OECM-1 (Oral) 18.9 ± 1.7 [5]

FaDu (Pharynx) 23.5 ± 1.3 [5]

Bip-P-113 SAS (Oral) 8.7 ± 0.9 [5]

OECM-1 (Oral) 11.2 ± 1.4 [5]

FaDu (Pharynx) 15.6 ± 1.6 [5]

Dip-P-113 SAS (Oral) 6.4 ± 0.8 [5]

OECM-1 (Oral) 9.8 ± 1.1 [5]

FaDu (Pharynx) 12.3 ± 1.2 [5]

IC50: Half-maximal inhibitory concentration. Phe-, Nal-, Bip-, and Dip- are derivatives of P-113

with increasing hydrophobicity.

Importantly, PAC-113 and its derivatives have demonstrated low hemolytic activity, indicating a

degree of selectivity for target cells over healthy red blood cells. For instance, the

concentrations required to induce 50% erythrocyte lysis were >192 µg/mL for PAC-113, >384

µg/mL for P-113Du, and >576 µg/mL for P-113Tri[2].

Experimental Protocols
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Detailed methodologies for key experiments are provided below to facilitate the replication and

further investigation of the properties of PAC-113 and its derivatives.

MIC Determination Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V)

Prepare peptide dilutions & microbial suspension

Incubate in 96-well plate

Measure absorbance/visual turbidity

Determine lowest concentration inhibiting growth

Seed cancer cells & add peptide

Incubate

Add MTT reagent

Incubate to allow formazan formation

Add solubilizing agent

Measure absorbance

Calculate IC50

Treat cells with peptide

Harvest and wash cells

Stain with Annexin V-FITC & Propidium Iodide

Analyze by flow cytometry

Quantify apoptotic vs. necrotic cells

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflows.

Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a

microorganism.

Preparation of Peptide Dilutions: Serially dilute the peptides in a suitable broth medium (e.g.,

LYM broth for Candida) in a 96-well microtiter plate.

Preparation of Inoculum: Prepare a standardized suspension of the microorganism (e.g., 1-5

x 10^5 CFU/mL for Candida).

Incubation: Add the microbial suspension to the wells containing the peptide dilutions.

Include positive (microbe only) and negative (broth only) controls. Incubate the plate at an

appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

Determination of MIC: The MIC is the lowest peptide concentration at which no visible growth

of the microorganism is observed. This can be determined by visual inspection or by

measuring the optical density at 595-600 nm.

Cytotoxicity (MTT) Assay
This colorimetric assay assesses the effect of the peptides on the metabolic activity of cancer

cells, which is an indicator of cell viability.

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the

peptides. Include a vehicle control.

Incubation: Incubate the cells with the peptides for a specified duration (e.g., 24, 48, or 72

hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals

by metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570

nm.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC50 value.

Hemolysis Assay
This assay evaluates the lytic effect of the peptides on red blood cells.

Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood and wash the RBCs with a

buffered saline solution (e.g., PBS) by repeated centrifugation and resuspension.

Peptide Incubation: Incubate a suspension of RBCs with various concentrations of the

peptides. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative

control (RBCs in buffer only).

Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the

absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).

Calculation of Hemolysis: Calculate the percentage of hemolysis for each peptide

concentration relative to the positive control.

Apoptosis Assay (Annexin V Staining and Flow
Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
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Cell Treatment: Treat cancer cells with the peptides at the desired concentrations for a

specified time.

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V

and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine on

the surface of apoptotic cells, while PI enters and stains necrotic cells with compromised

membranes.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation: The results will differentiate between viable (Annexin V-negative, PI-

negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin

V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion
PAC-113 and its derivatives, P-113Du and P-113Tri, are promising antimicrobial and anticancer

peptides. The derivatives exhibit enhanced stability and activity compared to the parent

peptide. Their mechanisms of action involve membrane disruption and the induction of

apoptosis. The provided experimental data and protocols offer a foundation for further research

into the therapeutic potential of these peptides. Future studies should focus on elucidating the

specific signaling pathways involved in their anticancer activity to further optimize their design

and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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